2'-Nitroacetophenone
Overview
Description
2’-Nitroacetophenone is a yellow-green liquid or crystal. It is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. It is also used as a synthetic reagent .
Synthesis Analysis
2’-Nitroacetophenone can be synthesized from o-nitroethylbenzene by oxidation . The process involves adding o-nitroethylbenzene, decanoic acid, and initiator azobisisobutyronitrile into the reaction tower. Air is slowly passed into the tower, keeping the pressure at 0.3-0.8MPa, and the oxidation is controlled at 120-130°C to generate 2-Nitroacetophenone .
Molecular Structure Analysis
The FT-IR and FT-Raman analyses of 2-nitroacetophenone (2NAP) have been carried out by density functional theory (DFT) calculations based on B3LYP level with 6-31G*/6-311+G** basis set . The gauge-independent atomic orbital (GIAO) method has been used to get 1H NMR and 13C NMR chemical shifts .
Chemical Reactions Analysis
2’-Nitroacetophenone is synthesized from o-nitroethylbenzene by oxidation . The reaction involves adding o-nitroethylbenzene, decanoic acid, and initiator azobisisobutyronitrile into the reaction tower. Air is slowly passed into the tower, keeping the pressure at 0.3-0.8MPa, and the oxidation is controlled at 120-130°C to generate 2-Nitroacetophenone .
Physical And Chemical Properties Analysis
2’-Nitroacetophenone is a yellow-green liquid or crystal . It is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . The molecular formula of 2’-Nitroacetophenone is C8H7NO3 .
Scientific Research Applications
Antioxidation and Lifespan Extension
- Antioxidant Properties: 2-Bromo-4'-nitroacetophenone, a compound closely related to 2'-nitroacetophenone, has demonstrated antioxidant effects. It has been found to extend the lifespan of C. elegans, indicating potential antioxidative abilities. This effect is dependent on the Insulin pathway (Han, 2018).
Chemical Synthesis and Material Science
- Synthesis of Aromatic Ketones: 2'-Nitroacetophenone is used in the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation. This method involves reducing 2-substituted acetophenones, like 2-nitroacetophenone, to produce alcohols with excellent enantiomeric excesses (Watanabe, Murata, & Ikariya, 2002).
- Multicomponent Synthesis: In a multicomponent reaction involving 2-nitroacetophenone, novel derivatives of 5-nitropyridines have been synthesized. This process contributes to the field of organic chemistry and pharmaceutical synthesis (Turgunalieva et al., 2023).
Biofield Energy Studies
- Physical and Thermal Properties: The physical, thermal, and spectral properties of 3-nitroacetophenone were significantly altered after biofield energy treatment. This study opens new perspectives on the effects of biofield energy on chemical compounds (Trivedi et al., 2015).
Dielectric and Solvent Studies
- Dielectric Relaxation: The dielectric properties of 2-nitroacetophenone-ethanol solutions have been studied, revealing insights into molecular interactions and the impact of solvents on chemical behavior (Kumbharkhane, Puranik, & Mehrotra, 1992).
Pharmaceutical Applications
- Antiallergic Activity: Omega-nitroacetophenones, which include 2'-nitroacetophenone derivatives, have shown potential in inhibiting allergic reactions. This finding is significant for developing new antiallergic drugs (Buckle et al., 1975).
Industrial Applications
- Catalytic Oxidation: Research has focused on the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone, an intermediate in synthesizing broad-spectrum antibiotics. This provides an efficient method for producing key industrial compounds (Halstyan & Bushuiev, 2021).
Corrosion Inhibition
- Steel Protection: 3-Nitroacetophenone has been studied as a corrosion inhibitor for mild steel in acidic mediums. Its eco-friendly nature makes it an attractive option for industrial applications (Ibrahim et al., 2022).
Environmental Applications
- Dye Removal: Nano metal oxide impregnated Chitosan-4-nitroacetophenone has been used for industrial dye removal, showcasing its potential in environmental clean-up processes (Mohamed et al., 2019).
Safety And Hazards
2’-Nitroacetophenone is harmful if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of contact with skin, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
1-(2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXZLKUDLDTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Record name | O-NITROACETOPHENONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025723 | |
Record name | 2-Nitroacetophenone | |
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Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Boiling Point |
316 °F at 16 mmHg (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Product Name |
2'-Nitroacetophenone | |
CAS RN |
577-59-3 | |
Record name | O-NITROACETOPHENONE | |
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Record name | 2′-Nitroacetophenone | |
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Record name | 2-Acetylnitrobenzene | |
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Record name | 2'-Nitroacetophenone | |
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Record name | Ethanone, 1-(2-nitrophenyl)- | |
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Record name | 2-Nitroacetophenone | |
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Record name | 2'-nitroacetophenone | |
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Record name | 2-ACETYLNITROBENZENE | |
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Melting Point |
82 to 84 °F (NTP, 1992) | |
Record name | O-NITROACETOPHENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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